molecular formula C10H8Cl2N2O3 B4014642 1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione

1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione

Cat. No.: B4014642
M. Wt: 275.08 g/mol
InChI Key: XYDZXWKNSMIAJK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a hydroxy group, and an imidazolidine-2,4-dione core

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O3/c1-13-8(15)9(16)14(10(13)17)5-2-3-6(11)7(12)4-5/h2-4,9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDZXWKNSMIAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It inhibits photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione
Reactant of Route 2
1-(3,4-Dichlorophenyl)-5-hydroxy-3-methylimidazolidine-2,4-dione

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